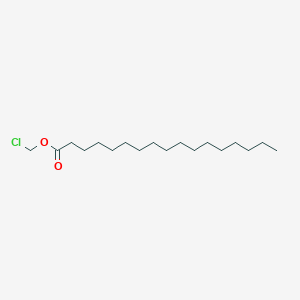

Chloromethyl heptadecanoate

概要

説明

Chloromethyl heptadecanoate is a chemical compound with the molecular formula C18H35ClO2 . Its average mass is 318.922 Da and its monoisotopic mass is 318.232544 Da .

Synthesis Analysis

The synthesis of chloromethyl compounds often involves the chloromethylation of aromatic compounds . This process is typically catalyzed by zinc iodide and involves the treatment of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 . The reaction affords the corresponding chloromethyl derivatives in good to excellent yields .

Molecular Structure Analysis

The molecular structure of Chloromethyl heptadecanoate consists of 18 carbon atoms, 35 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The structure is derived from heptadecanoic acid, also known as margaric acid .

Chemical Reactions Analysis

Chloromethyl compounds, including Chloromethyl heptadecanoate, are key intermediates in various chemical reactions. They can easily transform into a variety of fine chemicals, polymers, and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .

科学的研究の応用

1. Synthesis of Fine or Special Chemicals Chloromethyl substituted compounds like Chloromethyl heptadecanoate are promising key intermediates because of their easy transformation to a variety of fine or special chemicals . They can be used in the synthesis of a wide range of chemicals for various applications.

Production of Polymers and Pharmaceuticals

These compounds can also be used in the production of polymers and pharmaceuticals . The chloromethylation of aromatic compounds has been well documented in the literature .

Catalyst in Chemical Reactions

Chloromethyl heptadecanoate can potentially be used as a catalyst in chemical reactions. For instance, chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI 2 in CH 2 Cl 2 under mild conditions .

4. Synthesis of Hyper Cross-linked Polymers (HCPs) Chloromethyl heptadecanoate could potentially be used in the synthesis of Hyper Cross-linked Polymers (HCPs). HCPs are a class of porous materials that have been intensively used in the past few years . They have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability .

Environmental Applications

HCPs, which can be synthesized using Chloromethyl heptadecanoate, are promising candidates for solving environmental pollution and energy crisis . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .

Biodiesel Synthesis

Chloromethylated Pitch–Based Hyper–Crosslinked Polymers, which can be synthesized using Chloromethyl heptadecanoate, can be used as an immobilized acidic ionic liquid catalyst for the synthesis of biodiesel .

作用機序

The mechanism of chloromethylation involves the protonation of the formaldehyde carbonyl under acidic conditions, making the carbon more electrophilic . The aldehyde is then attacked by the aromatic pi-electrons, followed by rearomatization of the aromatic ring . The benzyl alcohol thus formed is quickly converted to the chloride under the reaction conditions .

Safety and Hazards

将来の方向性

The future directions of Chloromethyl heptadecanoate and similar compounds could involve their use in the synthesis of novel anticancer agents . The discovery of high-performance catalysts will evolve from trial-and-error to rational design . The transition of energy and chemicals generation from oil and coal to more renewable sources will be highly pursued . The catalysis for cleaner chemical processes will be another active research direction .

特性

IUPAC Name |

chloromethyl heptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)21-17-19/h2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUBONNSOIANMHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloromethyl heptadecanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

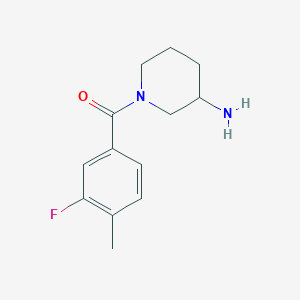

![N-[2-(3-aminopiperidin-1-yl)-2-oxoethyl]acetamide](/img/structure/B1489555.png)

![7-Fluoro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione](/img/structure/B1489573.png)